molecular formula C12H27P B1585466 Triisobutylphosphine CAS No. 4125-25-1

Triisobutylphosphine

Cat. No.: B1585466
CAS No.: 4125-25-1
M. Wt: 202.32 g/mol
InChI Key: DAGQYUCAQQEEJD-UHFFFAOYSA-N
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Description

Triisobutylphosphine is an organophosphorus compound with the chemical formula C12H27P . It is a tertiary phosphine, characterized by the presence of three isobutyl groups attached to a phosphorus atom. This compound is known for its utility as a ligand in various chemical reactions, particularly in catalysis and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triisobutylphosphine can be synthesized through the reaction of phosphorus trichloride with isobutylmagnesium chloride (a Grignard reagent). The reaction typically proceeds as follows:

PCl3+3(CH3\text{PCl}_3 + 3 \text{(CH}_3PCl3​+3(CH3​

Properties

IUPAC Name

tris(2-methylpropyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27P/c1-10(2)7-13(8-11(3)4)9-12(5)6/h10-12H,7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGQYUCAQQEEJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CP(CC(C)C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80194173
Record name Tris(2-methylpropyl)phosphine
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Molecular Weight

202.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4125-25-1
Record name Triisobutylphosphine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tris(2-methylpropyl)phosphine
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Record name Tris(2-methylpropyl)phosphine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(2-methylpropyl)phosphine
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Synthesis routes and methods

Procedure details

By subjecting a mixture of hydrogen phosphide and isobutene in a glass vessel to irradiation with ultraviolet light at 20° C., it is also possible by the process just described to produce triisobutylphosphine, which is obtained in a yield of about 13.5%, after 150 minutes.
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Which metal ions does triisobutylphosphine sulfide effectively extract?

A1: this compound sulfide exhibits strong affinity and high extraction efficiency for various metal ions, including palladium(II) [, , ], mercury(II) [, , ], silver(I) [, , ], and gold(III) [, ].

Q2: What is the mechanism of palladium(II) extraction by this compound sulfide from hydrochloric acid solutions?

A2: Studies indicate that palladium(II) extraction involves the formation of a 1:1 palladium:extractant binuclear complex []. The rate-determining steps are the reactions between the extractant adsorbed at the interface and the aquatrichloro and tetrachloro complexes of palladium(II) ([PdCl3]- and [PdCl4]2-) in the aqueous phase [].

Q3: How does the presence of iron(III) affect the extraction of silver(I) by this compound sulfide in chloride media?

A3: Research suggests that iron(III) facilitates the formation of less anionic silver(I) species, making them more readily extracted by this compound sulfide []. This is likely due to the interaction between iron(III) and chloride ions, altering the speciation of silver(I) in the aqueous phase [].

Q4: What is the molecular formula and weight of this compound sulfide?

A4: The molecular formula of this compound sulfide is C12H27PS, and its molecular weight is 234.39 g/mol.

Q5: What spectroscopic techniques are used to characterize this compound sulfide?

A5: Common characterization techniques include Gas Chromatography-Mass Spectrometry (GC-MS), Infrared Spectroscopy (IR), and 31P Nuclear Magnetic Resonance (NMR) []. These techniques provide information about the compound's structure, purity, and presence of characteristic functional groups.

Q6: How does irradiation affect the extraction properties of this compound sulfide?

A6: Studies reveal that this compound sulfide solutions, when exposed to gamma radiation doses below 104 Gy, show negligible detrimental effects on their ability to extract palladium(II) []. This indicates good stability under irradiation conditions.

Q7: What is the effect of different diluents on the extraction of palladium(II) by this compound sulfide?

A7: The extraction efficiency of palladium(II) with this compound sulfide varies depending on the organic diluent used. Studies show that the extraction efficiency follows the order: octanol > decane > chloroform > toluene. This difference is attributed to the varying solvation capabilities of the extracted complex in different organic solvents [].

Q8: Can this compound sulfide act as a ligand in catalytic systems?

A8: Yes, this compound sulfide can function as a ligand in organometallic catalysts. It has been utilized in the synthesis of ruthenium indenylidene-ether complexes, which exhibit catalytic activity in olefin metathesis reactions [].

Q9: Have computational methods been used to study this compound sulfide and its interactions?

A9: Yes, computational chemistry techniques like density functional theory (DFT) calculations have been employed to investigate the complex formation between this compound sulfide and various phenols []. These studies provide insights into the binding energies, geometries, and electronic properties of the resulting complexes.

Q10: How does the structure of this compound sulfide contribute to its metal extraction properties?

A10: The presence of the sulfur atom in the phosphine sulfide group plays a crucial role in its complexation with metal ions. The soft sulfur donor atom exhibits strong affinity for soft metal ions like palladium(II), mercury(II), and silver(I), contributing to their selective extraction [, , , ].

Q11: How do structural modifications of the alkyl chains in trialkylphosphine sulfides affect metal extraction?

A11: Modifying the length and branching of the alkyl chains in trialkylphosphine sulfides can influence their extraction properties. For instance, increasing the alkyl chain length from triisobutyl to trioctyl in phosphine sulfide enhances the extraction of mercury(II) due to increased hydrophobicity and improved solubility of the metal complex in the organic phase [].

Q12: What are some historical milestones in the use of this compound sulfide for metal extraction?

A12: The introduction of this compound sulfide (Cyanex 471X) by Cytec Industries marked a significant development in extractive metallurgy. Its selective extraction capabilities for various metals, particularly from acidic solutions, have led to its widespread adoption in industrial processes.

Q13: What are some examples of cross-disciplinary research involving this compound sulfide?

A28: The use of this compound sulfide extends beyond hydrometallurgy. It finds applications in analytical chemistry, separation science, and material science. For instance, it has been incorporated into solid phase extraction (SPE) cartridges for preconcentrating and separating metal ions from environmental samples before their analysis [].

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